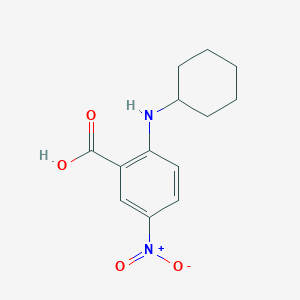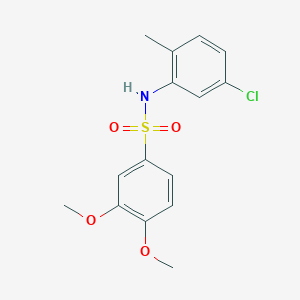![molecular formula C21H16N2O4 B229254 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B229254.png)
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate, also known as HCBP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of hydrazone derivatives, which have been extensively studied for their pharmacological properties. HCBP has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is not fully understood, but several studies have provided some insights into its mode of action. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can modulate the activity of various enzymes, including acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo models. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent neuronal cell death. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been found to possess antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, some limitations need to be considered, such as its solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions can be explored in the field of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate research. One potential direction is to investigate the potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, the development of novel analogs of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate with improved pharmacological properties can be explored. Additionally, the elucidation of the mechanism of action of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate can provide insights into its therapeutic potential and aid in the development of more effective treatments.
Conclusion
In conclusion, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate and to develop more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been reported in the literature, and it involves the reaction of 2-hydroxybenzohydrazide with 4-(benzyloxy)benzoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate in high yield and purity.
Aplicaciones Científicas De Investigación
4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has also been found to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Moreover, 4-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl benzoate has been shown to exhibit neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C21H16N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-19-9-5-4-8-18(19)20(25)23-22-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14,24H,(H,23,25)/b22-14+ |
Clave InChI |
PGZAIQBQSMBBGS-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
